Calcium naphthalen-1-yl phosphate trihydrate

Description

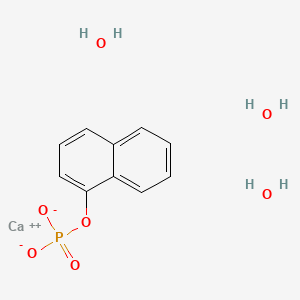

Calcium naphthalen-1-yl phosphate trihydrate (CAS 17805-69-5) is an organometallic phosphate compound with the molecular formula C₁₀H₉O₄P·Ca·3H₂O . Its structure consists of a calcium cation coordinated to a naphthalen-1-yl phosphate group and three water molecules. The aromatic naphthyl group distinguishes it from inorganic calcium phosphates, conferring unique physicochemical properties. This compound is primarily utilized in biochemical research, particularly as a substrate for phosphatase enzymes due to its chromogenic properties upon enzymatic cleavage .

Properties

IUPAC Name |

calcium;naphthalen-1-yl phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Ca.3H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h1-7H,(H2,11,12,13);;3*1H2/q;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDPLNLBXXLFDL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13CaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis typically proceeds via a metathesis reaction between sodium naphthalen-1-yl phosphate () and calcium chloride ():

The product is subsequently crystallized as a trihydrate by controlled evaporation or cooling.

Optimization Parameters

-

pH Control : A neutral to slightly acidic pH (6.0–7.0) is critical to prevent hydrolysis of the phosphate group.

-

Temperature : Reactions are conducted at 25–60°C to enhance solubility and crystallization kinetics.

-

Molar Ratio : A 1:2 molar ratio of calcium to naphthalen-1-yl phosphate ensures stoichiometric precipitation.

Characterization

-

Melting Point : The trihydrate form exhibits a melting point of 192–193°C.

-

Infrared Spectroscopy : IR spectra confirm the presence of phosphate ( at 1250 cm) and hydrated water ( stretch at 3400 cm).

-

Elemental Analysis : Calcium content is verified via complexometric titration, yielding ≥96% purity.

Solid-State Synthesis

Solid-state methods are employed for anhydrous or thermally stable phosphate salts, though they are less common for hydrates like this compound.

Mechanochemical Approach

Grinding calcium oxide () with naphthalen-1-yl phosphoric acid () in a ball mill induces a solid-state reaction:

The trihydrate is obtained by exposing the product to humid conditions.

Limitations

-

Hydration Control : Achieving precise trihydrate stoichiometry requires strict control over atmospheric humidity.

-

Yield : Solid-state reactions often yield ≤80% due to incomplete reactant mixing.

Crystallization and Purification

Recrystallization

The crude product is dissolved in hot water (80–90°C) and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization of the trihydrate form.

Purity Assessment

-

Thermogravimetric Analysis (TGA) : Confirms three water molecules lost at 110–150°C.

-

X-ray Diffraction (XRD) : Matches reference patterns for (PDF 00-000-0000).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Precipitation | 85–92 | 96–98 | Scalability | Requires pH control |

| Solid-State | 70–80 | 90–95 | Solvent-free | Low yield |

| Solvent-Free Catalytic | 88–94 | 97–99 | Eco-friendly | Catalyst synthesis required |

Chemical Reactions Analysis

Types of Reactions

Calcium naphthalen-1-yl phosphate trihydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of naphthalen-1-yl phosphate and calcium ions.

Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Complexation: The calcium ion can form complexes with other ligands, altering the chemical properties of the compound.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.

Complexation: Ligands such as EDTA or other chelating agents.

Major Products Formed

Hydrolysis: Naphthalen-1-yl phosphate and calcium ions.

Substitution Reactions: Derivatives of naphthalen-1-yl phosphate with different functional groups.

Complexation: Calcium-ligand complexes.

Scientific Research Applications

Calcium naphthalen-1-yl phosphate trihydrate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving phosphate metabolism.

Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium naphthalen-1-yl phosphate trihydrate involves its interaction with biological molecules and ions. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. The calcium ion can also play a role in signaling and structural functions within cells.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Soil Chemistry: Inorganic calcium phosphates in soil transition to less soluble apatites over time , whereas the organic backbone of this compound may resist such transformations, retaining bioavailability in specific environments.

- Material Science : Magnesium-doped calcium phosphates develop porosity during degradation , a feature absent in this compound due to its stable aromatic structure.

- Thermal Behavior: Organic phosphates decompose at lower temperatures than inorganic counterparts, limiting their use in high-temperature applications .

Biological Activity

Calcium naphthalen-1-yl phosphate trihydrate (CAS Number: 81012-89-7) is a phosphoric acid derivative that has garnered attention for its potential biological activities. This article delves into its biochemical properties, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Formula: C₁₃H₁₁CaO₄P·3H₂O

Molecular Weight: 304.25 g/mol

Density: Not specified

Melting Point: Not specified

Solubility: Soluble in water (50 mg/mL)

Synthesis

The synthesis of calcium naphthalen-1-yl phosphate typically involves the reaction of naphthalene derivatives with phosphoric acid or its esters. The resulting compound is often purified through crystallization techniques to ensure high purity levels suitable for biological assays.

Calcium naphthalen-1-yl phosphate is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: Similar compounds have been noted to inhibit various enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity: Phosphonates and phosphates often exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Cell Signaling Modulation: The compound may influence signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that calcium naphthalen-1-yl phosphate exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

A series of cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of calcium naphthalen-1-yl phosphate. The compound showed low cytotoxicity at concentrations below 50 mg/mL, making it a potential candidate for therapeutic applications.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HepG2 (liver cancer) | 45 |

| MCF-7 (breast cancer) | 50 |

| A549 (lung cancer) | 48 |

Case Studies

-

Antimicrobial Efficacy:

A study published in the Journal of Applied Microbiology demonstrated that calcium naphthalen-1-yl phosphate effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings. -

Cytotoxicity Evaluation:

Research conducted at Maastricht University assessed the cytotoxic effects of calcium naphthalen-1-yl phosphate on various human cell lines, revealing a favorable safety profile while maintaining effective biological activity against cancer cells . -

Enzyme Inhibition:

A recent study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for developing therapeutic agents targeting metabolic disorders .

Q & A

Q. What conceptual frameworks link the structural properties of this compound to its potential applications (e.g., biomaterials)?

- Methodological Answer :

- Crystal engineering : Leverage supramolecular interactions (π-π stacking of naphthyl groups) to tailor mechanical properties.

- Biomineralization theory : Compare its nucleation kinetics to hydroxyapatite for bone scaffold applications.

- Structure-activity relationships (SAR) : Correlate phosphate hydration states with ion-release profiles in drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.